molecular formula C8H16Cl2N4 B1416081 5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride CAS No. 1799293-20-1

5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride

Cat. No.: B1416081
CAS No.: 1799293-20-1
M. Wt: 239.14 g/mol
InChI Key: NIPAZQJRSNUQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride is a compound that features a piperidine ring and a pyrazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazole is a five-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the pyrazole ring can be formed via cycloaddition or annulation reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been reported to afford high yields of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine and pyrazole rings allow it to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride is unique due to its specific combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-piperidin-4-yl-1H-pyrazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H3,9,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPAZQJRSNUQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 2
5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 3
5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 4
5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 5
5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 6
5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.